TRIS(TRIMETHYLSILOXY)SILANOL

Descripción general

Descripción

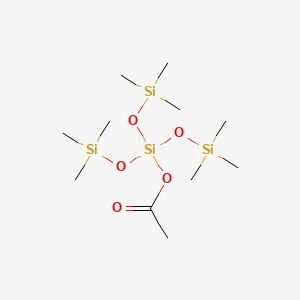

TRIS(TRIMETHYLSILOXY)SILANOL is a silicon-based compound with the molecular formula C9H28O4Si4. It is known for its unique structural properties, which include a trisiloxane backbone with hexamethyl and trimethylsilyl groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TRIS(TRIMETHYLSILOXY)SILANOL typically involves the reaction of hexamethylcyclotrisiloxane with trimethylsilyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

TRIS(TRIMETHYLSILOXY)SILANOL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol and siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 50°C.

Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature (0-25°C).

Substitution: Alkyl halides, amines; reaction conditionsorganic solvent, room temperature to 100°C.

Major Products Formed

Oxidation: Silanol and siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Various functionalized siloxane derivatives.

Aplicaciones Científicas De Investigación

TRIS(TRIMETHYLSILOXY)SILANOL has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of advanced silicon-based materials and polymers. It is also employed in surface modification and as a cross-linking agent in silicone elastomers.

Biology: Utilized in the development of biocompatible materials for medical implants and drug delivery systems. Its stability and low toxicity make it suitable for biological applications.

Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a component in medical devices.

Industry: Applied in the production of coatings, adhesives, and sealants. Its hydrophobic properties make it valuable in water-repellent treatments for textiles and surfaces.

Mecanismo De Acción

The mechanism of action of TRIS(TRIMETHYLSILOXY)SILANOL involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, facilitating its incorporation into complex structures. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The trimethylsilyl and hexamethyl groups contribute to its hydrophobicity, enhancing its ability to penetrate lipid membranes and interact with hydrophobic regions of proteins.

Comparación Con Compuestos Similares

Similar Compounds

Hexamethyldisiloxane: A simpler siloxane compound with two silicon atoms and six methyl groups.

Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms and eight methyl groups.

Trimethylsilanol: A silanol compound with one silicon atom and three methyl groups.

Uniqueness

TRIS(TRIMETHYLSILOXY)SILANOL is unique due to its trisiloxane backbone, which provides enhanced stability and reactivity compared to simpler siloxanes. The presence of both hexamethyl and trimethylsilyl groups further distinguishes it from other compounds, offering a combination of hydrophobicity and reactivity that is valuable in various applications.

Propiedades

Número CAS |

74098-43-4 |

|---|---|

Fórmula molecular |

C11H30O5Si4 |

Peso molecular |

354.69 g/mol |

Nombre IUPAC |

tris(trimethylsilyloxy)silyl acetate |

InChI |

InChI=1S/C11H30O5Si4/c1-11(12)13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h1-10H3 |

Clave InChI |

LWWKLKSYKPNLMG-UHFFFAOYSA-N |

SMILES |

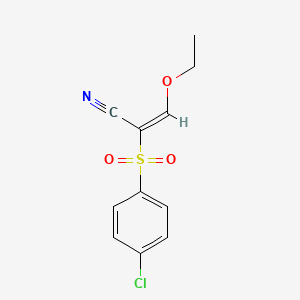

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

SMILES canónico |

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

| 74098-43-4 | |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.